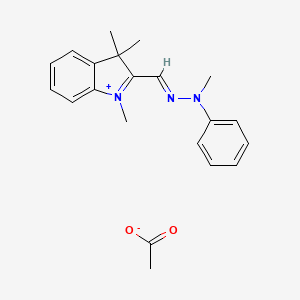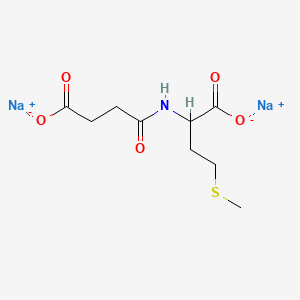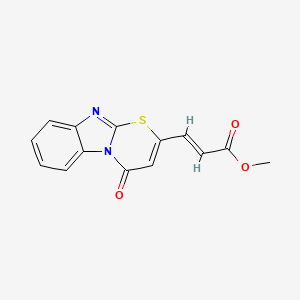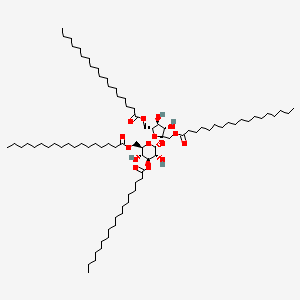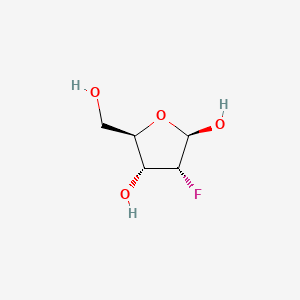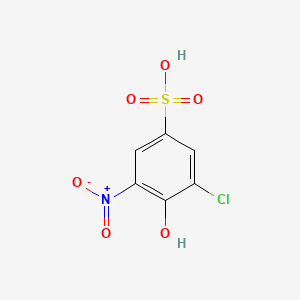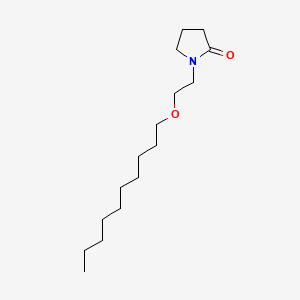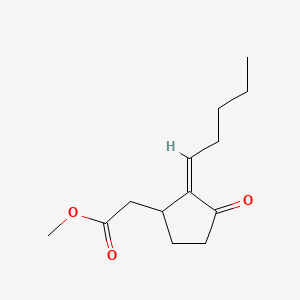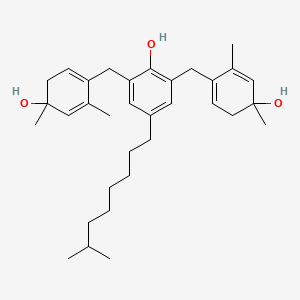
alpha,alpha'-Bis(4-hydroxyxylyl)-4-isononyl-2,6-xylenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha,alpha’-Bis(4-hydroxyxylyl)-4-isononyl-2,6-xylenol: is an organic compound characterized by the presence of benzene rings, hydroxyl groups, and isononyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha’-Bis(4-hydroxyxylyl)-4-isononyl-2,6-xylenol typically involves the condensation reaction of p-hydroxytoluene and trimethylphenol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of alpha,alpha’-Bis(4-hydroxyxylyl)-4-isononyl-2,6-xylenol is scaled up using large reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may involve continuous monitoring and adjustment of parameters to maintain product quality and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: alpha,alpha’-Bis(4-hydroxyxylyl)-4-isononyl-2,6-xylenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of hydroxyl groups and the aromatic nature of the compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl groups to carbonyl groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur in the presence of reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
alpha,alpha’-Bis(4-hydroxyxylyl)-4-isononyl-2,6-xylenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development and as a potential treatment for certain diseases.
Industry: It is used in the production of polymers, resins, and other materials with enhanced properties.
Wirkmechanismus
The mechanism of action of alpha,alpha’-Bis(4-hydroxyxylyl)-4-isononyl-2,6-xylenol involves its interaction with molecular targets and pathways within cells. The hydroxyl groups can participate in redox reactions, influencing cellular oxidative states. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- alpha,alpha’-Bis(4-hydroxyphenyl)-1,4-diisopropylbenzene
- Bisphenol A
- Bisphenol S
Comparison: Compared to similar compounds, alpha,alpha’-Bis(4-hydroxyxylyl)-4-isononyl-2,6-xylenol exhibits unique properties due to the presence of isononyl groups, which can enhance its solubility and stability. Its antioxidant properties are also more pronounced, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
93839-65-7 |
|---|---|
Molekularformel |
C33H48O3 |
Molekulargewicht |
492.7 g/mol |
IUPAC-Name |
2,6-bis[(4-hydroxy-4,6-dimethylcyclohexa-1,5-dien-1-yl)methyl]-4-(7-methyloctyl)phenol |
InChI |
InChI=1S/C33H48O3/c1-23(2)11-9-7-8-10-12-26-17-29(19-27-13-15-32(5,35)21-24(27)3)31(34)30(18-26)20-28-14-16-33(6,36)22-25(28)4/h13-14,17-18,21-23,34-36H,7-12,15-16,19-20H2,1-6H3 |
InChI-Schlüssel |
OEABRIOKTHIQDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(CC=C1CC2=CC(=CC(=C2O)CC3=CCC(C=C3C)(C)O)CCCCCCC(C)C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide](/img/structure/B12672011.png)

![Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane](/img/structure/B12672022.png)
